5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({3-[(2,6-Dichlorobenzyl)oxy]-4-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[(2,6-dichlorobenzyl)oxy]-4-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:
Formation of the aromatic ether: This step involves the reaction of 2,6-dichlorobenzyl alcohol with 4-methoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Condensation reaction: The resulting product is then subjected to a condensation reaction with a suitable aldehyde, such as 4-methoxybenzaldehyde, in the presence of a base like sodium hydroxide.
Cyclization and thionation: The final step involves cyclization and thionation using thiourea under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups.
Reduction: Reduction reactions can target the aromatic rings and the pyrimidinedione core.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include quinones and sulfoxides.
Reduction: Products may include reduced aromatic rings and dihydropyrimidinediones.
Substitution: Products vary depending on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
5-({3-[(2,6-Dichlorobenzyl)oxy]-4-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include those related to cell growth and apoptosis, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
5-({4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with different substitution patterns on the aromatic rings.
1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid: Shares the dichlorobenzyl group but has an indole core instead of a pyrimidinedione.
Uniqueness
The uniqueness of 5-({3-[(2,6-dichlorobenzyl)oxy]-4-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .
Properties
Molecular Formula |
C19H14Cl2N2O4S |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
5-[[3-[(2,6-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-26-15-6-5-10(7-11-17(24)22-19(28)23-18(11)25)8-16(15)27-9-12-13(20)3-2-4-14(12)21/h2-8H,9H2,1H3,(H2,22,23,24,25,28) |
InChI Key |
TUMXSZLYWJPLGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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